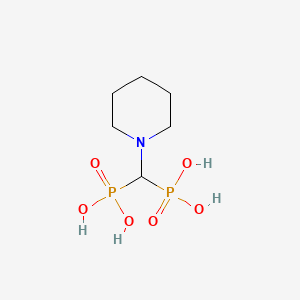
Piperidin-1-ylmethylenediphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidin-1-ylmethylenediphosphonic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom this compound is characterized by the presence of a piperidine ring attached to a methylenediphosphonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of piperidin-1-ylmethylenediphosphonic acid typically involves the reaction of piperidine with methylenediphosphonic acid. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve multi-component synthesis techniques, which allow for the preparation of functionalized piperidines in high yields. These methods often utilize a variety of substituted and structurally diverse aldehydes and anilines under optimized conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Piperidin-1-ylmethylenediphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atom or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidine compounds .
Wissenschaftliche Forschungsanwendungen
Piperidin-1-ylmethylenediphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of piperidin-1-ylmethylenediphosphonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuating glutamate-mediated excitatory neurotransmission . These interactions can lead to various pharmacological effects, including anticonvulsant and neuroprotective activities.
Vergleich Mit ähnlichen Verbindungen
Piperidin-1-ylmethylenediphosphonic acid can be compared with other similar compounds, such as:
Piperidine: A basic six-membered heterocyclic amine widely used in organic synthesis.
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom, commonly found in pharmaceuticals and natural products.
Uniqueness: this compound is unique due to its specific combination of a piperidine ring and a methylenediphosphonic acid moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
32545-72-5 |
|---|---|
Molekularformel |
C6H15NO6P2 |
Molekulargewicht |
259.13 g/mol |
IUPAC-Name |
[phosphono(piperidin-1-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C6H15NO6P2/c8-14(9,10)6(15(11,12)13)7-4-2-1-3-5-7/h6H,1-5H2,(H2,8,9,10)(H2,11,12,13) |
InChI-Schlüssel |
JTLZXDRXWWHVHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


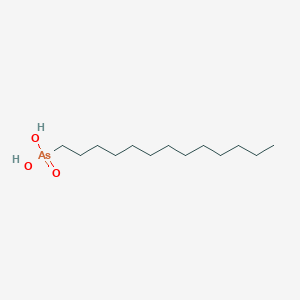

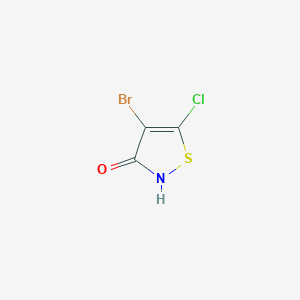
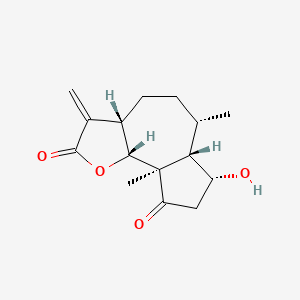

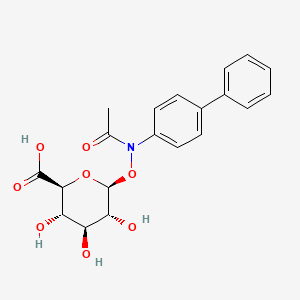

![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
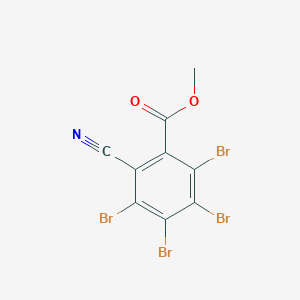
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
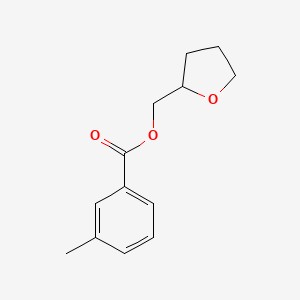
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
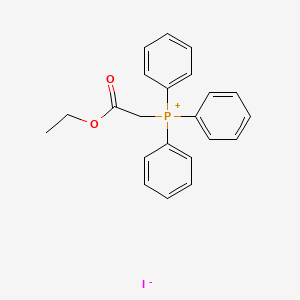
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
